![molecular formula C24H19BrFNO4 B13539080 (2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” is a synthetic organic molecule that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” typically involves multiple steps, including the introduction of the bromo and fluoro substituents on the phenyl ring, the formation of the propanoic acid backbone, and the attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Common reagents used in these reactions include brominating and fluorinating agents, as well as various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” can undergo various chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form different carboxylic acid derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid group may yield different carboxylic acids, while substitution of the bromo and fluoro groups can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study the interactions of small molecules with biological targets. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would be determined by the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” include other amino acid derivatives with substituted phenyl rings and Fmoc-protected amino groups. Examples include:
- (2S)-3-(4-chloro-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
- (2S)-3-(4-bromo-2-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the phenyl ring, along with the Fmoc-protected amino group, makes it a versatile compound for various applications.
特性
分子式 |
C24H19BrFNO4 |
|---|---|
分子量 |
484.3 g/mol |
IUPAC名 |
(2S)-3-(4-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChIキー |
FTWJHEYWHMWTIW-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Br)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


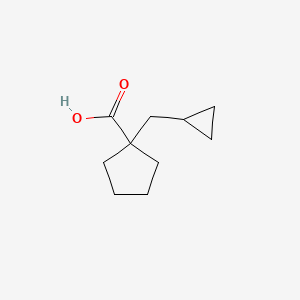
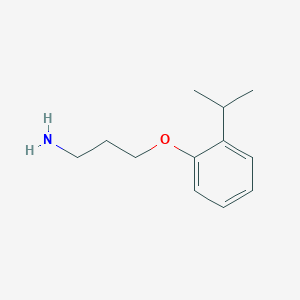

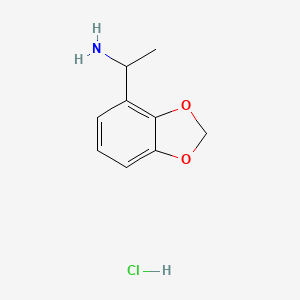
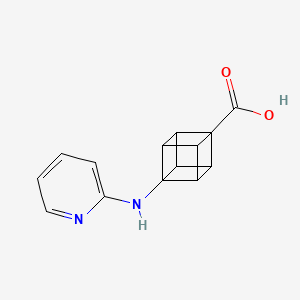
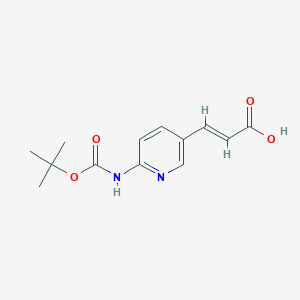
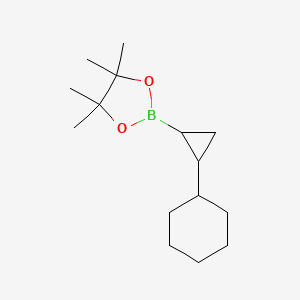
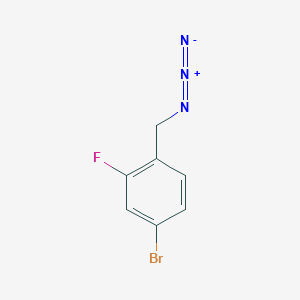


![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)
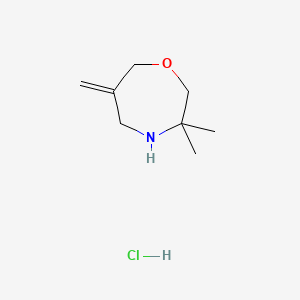
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

